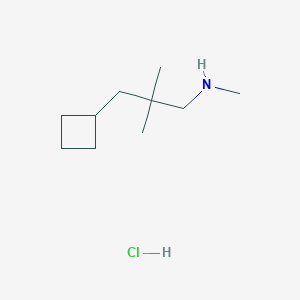
4-Benzylcyclohexan-1-amine hydrochloride
Vue d'ensemble
Description
4-Benzylcyclohexan-1-amine hydrochloride is a chemical compound with the CAS number 2098019-13-5 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of amines, such as 4-Benzylcyclohexan-1-amine hydrochloride, can involve various methods. For instance, amines can be synthesized by the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of amines like 4-Benzylcyclohexan-1-amine hydrochloride can be analyzed using spectroscopy. Infrared spectra of amines show absorptions resulting from the N−H bonds of primary and secondary amines . The hydrogens attached to an amine show up 0.5-5.0 ppm, depending on the amount of hydrogen bonding and the sample’s concentration .Chemical Reactions Analysis
Amines can undergo various reactions. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Other reactions include reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements .Applications De Recherche Scientifique
Pharmaceutical Testing
One clear application of 4-Benzylcyclohexan-1-amine hydrochloride is in pharmaceutical testing. It is sold online for this purpose, indicating its use as a reference standard in drug development and quality control processes to ensure accurate results .
Synthesis of Amines
Compounds like 4-Benzylcyclohexan-1-amine hydrochloride are often used in the synthesis of amines. The Leuckart reaction, for example, is a method used for the synthesis of amines and one-pot reductive amination, which could potentially involve this compound .
Catalysis
Amines are known to act as catalysts in various chemical reactions. While specific information on 4-Benzylcyclohexan-1-amine hydrochloride acting as a catalyst is not available, it’s plausible that it could be used in catalytic processes to synthesize complex heterocyclic molecules .
Biocatalysis
The compound may also find applications in biocatalysis, which involves using natural catalysts, like enzymes, to perform chemical transformations on organic compounds. Biocatalysis is applied to create safer and more efficient processes for the manufacture of chiral amine-containing pharmaceuticals .
Fluorescence Studies
While not directly related to 4-Benzylcyclohexan-1-amine hydrochloride , similar compounds have been studied for their fluorescence properties. It’s possible that this compound could be used in fluorescence studies to understand its quantum yield and other photophysical properties .
Propriétés
IUPAC Name |
4-benzylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPBLQOCKVTNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylcyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485185.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H-cyclopenta[d][1,2,3]triazole](/img/structure/B1485186.png)
amine](/img/structure/B1485190.png)

![7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1485192.png)
![4-(4-Morpholinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485194.png)
![3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485196.png)





amine hydrochloride](/img/structure/B1485204.png)
amine hydrochloride](/img/structure/B1485205.png)